Cas no 2172035-70-8 (4-(trifluoromethyl)oxolane-3-carboxamide)

4-(trifluoromethyl)oxolane-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(trifluoromethyl)oxolane-3-carboxamide
- EN300-1653481
- 2172035-70-8
-
- インチ: 1S/C6H8F3NO2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H2,10,11)
- InChIKey: YQRMWFFEMJBDSD-UHFFFAOYSA-N
- SMILES: FC(C1COCC1C(N)=O)(F)F
計算された属性
- 精确分子量: 183.05071298g/mol
- 同位素质量: 183.05071298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 52.3Ų
4-(trifluoromethyl)oxolane-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653481-0.1g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 0.1g |
$2822.0 | 2023-06-04 | ||
Enamine | EN300-1653481-2500mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 2500mg |
$6287.0 | 2023-09-21 | ||
Enamine | EN300-1653481-10000mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 10000mg |
$13792.0 | 2023-09-21 | ||
Enamine | EN300-1653481-1000mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 1000mg |
$3207.0 | 2023-09-21 | ||
Enamine | EN300-1653481-0.5g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 0.5g |
$3078.0 | 2023-06-04 | ||
Enamine | EN300-1653481-2.5g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 2.5g |
$6287.0 | 2023-06-04 | ||
Enamine | EN300-1653481-10.0g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 10g |
$13792.0 | 2023-06-04 | ||
Enamine | EN300-1653481-0.25g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 0.25g |
$2950.0 | 2023-06-04 | ||
Enamine | EN300-1653481-250mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 250mg |
$2950.0 | 2023-09-21 | ||
Enamine | EN300-1653481-5000mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 5000mg |
$9301.0 | 2023-09-21 |
4-(trifluoromethyl)oxolane-3-carboxamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
4-(trifluoromethyl)oxolane-3-carboxamideに関する追加情報
Professional Introduction to 4-(trifluoromethyl)oxolane-3-carboxamide (CAS No. 2172035-70-8)
4-(trifluoromethyl)oxolane-3-carboxamide (CAS No. 2172035-70-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further exploration in drug development and biochemical applications.
The molecular structure of 4-(trifluoromethyl)oxolane-3-carboxamide incorporates a trifluoromethyl group and an oxolane ring, which are both known for their potential in enhancing the bioactivity and metabolic stability of molecules. The trifluoromethyl group, in particular, is widely recognized for its ability to improve the lipophilicity and binding affinity of drug candidates, making it a common feature in many successful pharmaceutical agents.
In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic structures, such as the oxolane ring found in this compound. Oxolane derivatives have shown promise in various therapeutic areas due to their ability to mimic natural biological motifs and interact with biological targets in a highly specific manner. The carboxamide functional group further enhances the compound's potential by providing a site for further chemical modification and bioconjugation.
Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular properties to achieve desired pharmacokinetic profiles. The presence of the trifluoromethyl group in 4-(trifluoromethyl)oxolane-3-carboxamide not only contributes to its lipophilicity but also influences its metabolic pathways, potentially leading to improved pharmacological efficacy and reduced side effects. This has made the compound an attractive scaffold for designing next-generation therapeutics.
One of the most compelling aspects of 4-(trifluoromethyl)oxolane-3-carboxamide is its versatility in chemical synthesis. The oxolane ring can be easily modified through various reaction pathways, allowing researchers to tailor its properties for specific applications. For instance, functionalization at the 3-position of the oxolane ring can introduce additional pharmacophores or linkages, enabling the development of complex drug molecules with enhanced target specificity.
The trifluoromethyl group, while contributing to the compound's overall stability, also plays a crucial role in its interaction with biological targets. Studies have shown that trifluoromethyl-substituted compounds often exhibit improved binding affinities due to their ability to engage in hydrophobic interactions and π-stacking with protein receptors. This characteristic makes 4-(trifluoromethyl)oxolane-3-carboxamide a particularly interesting candidate for developing small-molecule inhibitors or modulators.
In the context of drug discovery, the use of computational modeling and high-throughput screening techniques has accelerated the identification of promising candidates like 4-(trifluoromethyl)oxolane-3-carboxamide. These methodologies allow researchers to predict the biological activity and optimize the structure of molecules efficiently. The integration of machine learning algorithms has further enhanced this process by enabling more accurate predictions of molecular properties and interactions.
The potential applications of 4-(trifluoromethyl)oxolane-3-carboxamide extend beyond traditional pharmaceuticals. Its unique structural features make it a suitable candidate for use in agrochemicals, where similar heterocyclic compounds have been successfully employed as pesticides or herbicides. Additionally, its stability under various conditions suggests that it could be utilized in industrial applications requiring robust chemical profiles.
Ongoing research is exploring new synthetic routes and derivatives of 4-(trifluoromethyl)oxolane-3-carboxamide to expand its utility. By leveraging advanced synthetic methodologies and interdisciplinary approaches, scientists aim to uncover novel applications and enhance existing ones. The compound's inherent flexibility provides a rich foundation for innovation, making it a cornerstone in modern chemical biology.
In conclusion, 4-(trifluoromethyl)oxolane-3-carboxamide (CAS No. 2172035-70-8) represents a significant advancement in the realm of organic chemistry and pharmaceutical research. Its unique structural attributes, combined with its potential for further modification, position it as a versatile tool for developing innovative therapeutics and materials. As research continues to evolve, this compound is poised to play an increasingly important role in addressing complex scientific challenges.
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